5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-9-8(5-14)7-3-6(11)4-12-10(7)13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLTFZNWDCCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-ethylpyridine with a suitable aldehyde precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Reduction: 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations:
- Ethyl vs. This may reduce solubility in polar solvents .
- Chloro vs. Bromo at Position 5: Chloro’s smaller size and higher electronegativity (compared to bromo) may lead to weaker halogen bonding but stronger inductive effects, influencing the aldehyde’s reactivity .
- Hydroxy vs. Chloro at Position 4/5: The hydroxy derivative’s hydrogen-bonding capability contrasts with chloro’s electron-withdrawing nature, affecting both solubility and chemical stability .
Physicochemical Properties
Table 3: Physical Property Trends
| Property | 5-Chloro-2-ethyl Derivative | 5-Chloro Non-ethyl Derivative | 5-Bromo Derivative |
|---|---|---|---|
| Molecular Weight | Higher (due to ethyl) | Lower | Higher (due to Br) |
| Lipophilicity (LogP) | Increased | Moderate | Increased |
| Solubility in Polar Solvents | Likely reduced | Moderate | Reduced |
Key Observations:
- Bromo substitution () further increases molecular weight compared to chloro, which may impact crystallization behavior or pharmacokinetics .
Biological Activity
5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde (CAS Number: 954112-64-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde is , with a molecular weight of approximately 208.64 g/mol. The compound features a pyrrole ring fused to a pyridine ring, which is characteristic of many biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClN₂O |
| Molecular Weight | 208.64 g/mol |
| CAS Number | 954112-64-2 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine derivatives exhibit notable antimicrobial properties. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL, suggesting that modifications in the pyrrole structure can enhance antibacterial efficacy .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives similar to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. For example, related compounds have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 µmol), indicating promising anti-inflammatory potential .
The biological activity of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit the activity of COX enzymes and other inflammatory mediators.
- Antimicrobial Mechanisms : The structure may interact with bacterial cell membranes or target specific metabolic pathways within pathogens.
- Oxidative Stress Modulation : Some studies suggest that pyrrole derivatives can mitigate oxidative stress markers in cellular models, enhancing their protective effects against infections .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrrole derivatives for their antimicrobial properties. Among them, a derivative closely related to 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine exhibited an MIC of 6 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Anti-inflammatory Research
In another investigation focusing on anti-inflammatory activities, researchers synthesized several pyrrole derivatives and assessed their effects on COX enzyme inhibition. One derivative demonstrated a significant reduction in COX-2 expression in vitro, supporting its potential use as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for preparing 5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
- Palladium-catalyzed cross-coupling for introducing the ethyl group at the 2-position (analogous to methods used for ethyl-substituted pyrrolopyridines in ).
- Vilsmeier-Haack formylation to install the aldehyde group at the 3-position, as demonstrated in related pyrrolo[2,3-B]pyridine derivatives .
- Chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide) at the 5-position, as seen in chlorinated pyridine analogs ().
Critical Note : Monitor reaction intermediates via TLC or HPLC to avoid over-chlorination or side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.5–10 ppm) and ethyl group signals (triplet for CH₂CH₃, δ ~1.2–1.4 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) with high-resolution mass spectrometry (HRMS) to distinguish from isomers .
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-Cl stretch (~750 cm⁻¹) .
Data Table :
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR | δ 9.8 (s, 1H, CHO) | |
| ¹³C NMR | δ 190 (CHO) | |
| ESI-MS | m/z 249.05 (calc. for C₁₁H₁₀ClN₂O) |
Q. How can solubility challenges in polar solvents be addressed during purification?
- Methodological Answer :
- Use DCM/MeOH mixtures for column chromatography due to moderate polarity.
- Recrystallize from ethyl acetate/hexane to enhance purity, as reported for structurally related aldehydes ().
- Consider sonication-assisted dissolution in DMSO for biological assays .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data between synthesized batches?
- Methodological Answer :
- Step 1 : Re-examine reaction conditions (e.g., temperature, stoichiometry) that may lead to polymorphic forms or solvate formation.
- Step 2 : Perform X-ray crystallography to confirm the solid-state structure (as in ).
- Step 3 : Use 2D NMR (COSY, HSQC) to distinguish between positional isomers or rotational conformers .
Example : Discrepancies in aldehyde proton shifts may arise from hydrogen bonding with residual solvents; use deuterated DMSO for NMR to minimize this .
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to model the aldehyde’s electrophilicity .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., aldehyde carbon) for nucleophilic attack .
- Software Tools : Use MOE (Molecular Operating Environment) for docking studies or reactivity simulations ().
Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition?
- Methodological Answer :
- Core Modifications : Compare activity of the 5-chloro derivative with 5-bromo or 5-methyl analogs (see for halogenated analogs).
- Functional Group Probing : Replace the aldehyde with a carboxylic acid or amide to assess hydrogen-bonding requirements .
- Biological Assays : Use ATP-competitive kinase assays (e.g., JAK2 or CDK inhibitors) and correlate IC₅₀ values with computational docking scores .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity results in different cell lines?
- Methodological Answer :
- Hypothesis 1 : Variability may arise from differences in cell membrane permeability or metabolizing enzymes.
- Validation Steps :
Measure cellular uptake via LC-MS to quantify intracellular concentrations.
Test prodrug analogs (e.g., ester-protected aldehydes) to improve bioavailability .
- Control Experiments : Include reference compounds (e.g., staurosporine) to normalize assay conditions .
Safety and Handling
Q. What are the key safety considerations for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
